Cas no 14007-10-4 (3-aminodihydrothiophen-2-one)
3-aminodihydrothiophen-2-one structure
Product Name:3-aminodihydrothiophen-2-one
3-aminodihydrothiophen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-aminodihydrothiophen-2-one
- Homocysteine thiolactone
- dl-3-aminotetrahydro-2-thiophenone
- DL-3-Aminotetrahydrothiophen-2-one
- DL-HOMOCYSTEINE THIOLACTONE
- dl-homocysteine thiolactone free base
- HCTL
- L-homocystein thiolactone
- L-homocysteine thiolactone
- (+-)-2(3h)-thiophenon
- (+-)-3-aminodihydro-2(3h)-thiophenone
- (±)-3-Amino-4,5-dihydrothiophen-2(3H)-one
- UNII-D5H88XF24X
- A906044
- 2-(CARBOXYMETHYL-AMINO)-4-CHLORO-BENZOICACID
- (+-)-3-Aminotetrahydro-2-thiophenon
- 3-aminothiolan-2-one
- HOMOCYSTEINE THIOLACTONE, DL-
- C0E89172-3F00-4BA6-9494-6129358D1890
- 3-Aminodihydro-2(3H)-thiophenone
- 2(3H)-Thiophenone, 3-aminodihydro-, (+-)-
- 3-AMINOTETRAHYDROTHIOPHEN-2-ONE
- homocysteinthiolacton
- (2-OXOTETRAHYDROTHIOPHEN-3-YL)AMINE
- D5H88XF24X
- (+-)-3-Amino-2-thiolanon
- CHEMBL3272518
- 10593-85-8
- 14007-10-4
- (+/-)-HOMOCYSTEINE THIOLACTONE
- AKOS022133434
- ( -)-3-Amino-2-thiolanon
- BUTANOIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
- ( -)-3-Aminotetrahydro-2-thiophenon
- 2(3H)-Thiophenone, 3-aminodihydro-, (3S)-
- SB47031
- BUTYRIC ACID, 2-AMINO-4-MERCAPTO-, .GAMMA.-(THIO LACTONE)
- HOMOCYSTEINE THIOLACTONE [WHO-DD]
- (3R)-3-Amino-4,5-dihydrothiophene-2(3H)-one
- SCHEMBL845868
- AKOS001053243
- EN300-33894
- homocysteinethiolactone
- 3-aminodihydrothiophen-2(3H)-one
- KIWQWJKWBHZMDT-UHFFFAOYSA-N
- Q27276123
- DTXSID50863228
- 2(3H)-Thiophenone, 3-aminodihydro-
-
- Inchi: 1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2
- InChI Key: KIWQWJKWBHZMDT-UHFFFAOYSA-N
- SMILES: S1C(C(CC1)N)=O
Computed Properties
- Exact Mass: 117.02500
- Monoisotopic Mass: 117.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 93.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- PSA: 68.39000
- LogP: 0.67750
3-aminodihydrothiophen-2-one Related Literature
-
1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
14007-10-4 (3-aminodihydrothiophen-2-one) Related Products
- 130548-06-0(2(3H)-Thiophenone,3-aminodihydro-, (3R)-)
- 10593-85-8(3-aminothiolan-2-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk